Conopressin G

Description

Properties

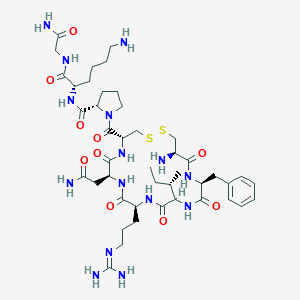

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKBWHGCQCOZPM-YHDADAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H71N15O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111317-91-0 | |

| Record name | Conopressin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 111317-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Conopressin G from Conus Species

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of Conopressin G, a vasopressin/oxytocin-like peptide from the venom of marine cone snails. It details the experimental protocols used for its purification and analysis and presents its known biochemical and pharmacological properties.

Introduction: The Discovery of a Molluscan Neuropeptide

Conopressins are a class of disulfide-poor conopeptides that share significant sequence homology with the mammalian neurohypophysial hormones vasopressin and oxytocin (B344502).[1][2] The first of these peptides, Lys-conopressin-G, was initially isolated from the venom of the fish-hunting cone snail, Conus geographus.[2][3] Its discovery was significant, revealing that cone snail venoms, primarily known for disulfide-rich toxins targeting ion channels, also contain peptides that act on G-protein coupled receptors (GPCRs).[3][4] Subsequently, Lys-conopressin-G was also identified in the venom of the worm-hunting snail, Conus imperialis, suggesting a broader distribution and potentially an evolutionary transition from an endogenous peptide to a specialized venom component.[5][6]

This compound is a nonapeptide with a single disulfide bond forming a six-membered ring, a characteristic feature of the vasopressin/oxytocin family.[3][7] Upon intracerebral injection into mice, it induces a distinct scratching and grooming behavior, a characteristic effect that aided in its initial isolation.[1][5] These peptides are valuable tools for studying vasopressin/oxytocin receptors and hold potential as leads for drug development.[3][4]

Biochemical Characterization

This compound is defined by its specific amino acid sequence and post-translational modifications, which are crucial for its structure and function. The key properties are summarized in the table below.

| Property | Description | Reference |

| Peptide Name | Lys-conopressin-G | [2][5] |

| Sequence | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 (CFIRNCPKG-NH2) | [7][8] |

| Disulfide Bridge | Between Cys¹ and Cys⁶ | [3][7] |

| C-Terminus | Amidated | [3] |

| Molecular Formula | C44H71N15O10S2 | [7][8] |

| Molecular Weight | ~1034.26 Da | [7] |

| Origin | Conus geographus, Conus imperialis | [2][5] |

Experimental Protocols: From Venom to Purified Peptide

The isolation and characterization of this compound from Conus venom involves a multi-step process combining biochemical extraction and analytical techniques. More recently, transcriptomic analysis of the venom gland and chemical synthesis have become primary methods for studying this and other conopeptides.[2][3]

Venom Extraction and Initial Purification

The traditional workflow for isolating native conotoxins has remained consistent for decades.[9]

-

Crude Venom Collection : The venom ducts of live cone snails are dissected. The crude venom is then squeezed from the ducts or the entire tissue is subjected to extraction.[9]

-

Extraction : The crude venom or dissected tissue is extracted using an aqueous acetonitrile (B52724) solution containing 0.1% to 1% trifluoroacetic acid (TFA).[9] The mixture is centrifuged to pellet cellular debris, and the supernatant containing the peptides is collected.

-

Size Exclusion Chromatography (SEC) : The crude extract is first fractionated by size exclusion chromatography to separate peptides based on their molecular weight.[9]

High-Performance Liquid Chromatography (HPLC)

-

Reversed-Phase HPLC (RP-HPLC) : Fractions from SEC are further purified using C18 reversed-phase HPLC.[9]

-

Elution : Peptides are eluted using a gradient of increasing acetonitrile concentration in water, with 0.1% TFA as a mobile phase modifier.[9]

-

Fraction Collection : Eluted fractions are collected, and those corresponding to the activity of interest (e.g., inducing scratching behavior in mice) are selected for further characterization.[5]

Structural and Functional Characterization

-

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the precise molecular mass of the purified peptide.[3]

-

Peptide Sequencing : The amino acid sequence is determined de novo using methods like Edman degradation or tandem mass spectrometry (MS/MS) after reduction and alkylation of the disulfide bond.[9]

-

Solid-Phase Peptide Synthesis (SPPS) : To confirm the sequence and obtain larger quantities for pharmacological studies, this compound is chemically synthesized using SPPS.[3][10] The synthetic peptide's co-elution with the native peptide in RP-HPLC confirms its identity.[11]

-

Nuclear Magnetic Resonance (NMR) : The three-dimensional structure of the peptide in solution is determined using 2D NMR spectroscopy.[1][3]

Pharmacological Assays

The biological activity of this compound is assessed using cell-based assays that measure receptor activation.

-

Cell Culture and Transfection : COS-1 or CHO cells are transiently transfected with plasmids encoding the human vasopressin (hV1aR, hV1bR, hV2R) or oxytocin (hOTR) receptors.[3]

-

Intracellular Ca²⁺ Mobilization Assay : To measure activation of Gq-coupled receptors (V1a, V1b, OTR), a Fluorescent Imaging Plate Reader (FLIPR) assay is used.[3] Transfected cells are loaded with a calcium-sensitive dye. The addition of this compound and subsequent measurement of fluorescence indicate an increase in intracellular calcium.[3]

-

cAMP Assay : To measure activation of Gs-coupled receptors (V2R), a second-messenger cyclic adenosine (B11128) monophosphate (cAMP) assay is performed.[3][8]

Biological Activity and Signaling Pathway

This compound exerts its effects by acting as a ligand for the vasopressin/oxytocin family of GPCRs.[3][12] These receptors couple to different G-proteins to initiate distinct intracellular signaling cascades.

-

V1a and V1b Receptors (Gq-coupled) : Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[3][8]

-

V2 Receptors (Gs-coupled) : Activation of V2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels and the activation of protein kinase A (PKA).[3][8]

Pharmacological studies have shown that this compound acts as an agonist on these receptors, though its potency and efficacy can vary depending on the receptor subtype.[3]

Pharmacological Activity Data

While specific Ki or EC50 values for this compound are sparsely reported across the literature, studies characterize its activity qualitatively. For instance, related conopressins show weak or partial agonist activity at human vasopressin receptors, with potencies in the low micromolar range.[3][4]

| Receptor | G-Protein Coupling | Second Messenger | General Activity of Conopressins |

| hV1aR | Gq | IP3 / DAG / Ca²⁺ | Agonist/Partial Agonist |

| hV1bR | Gq | IP3 / DAG / Ca²⁺ | Weak Partial Agonist |

| hV2R | Gs | cAMP | Agonist/Partial Agonist |

| hOTR | Gq | IP3 / DAG / Ca²⁺ | Agonist |

Conclusion

The discovery and isolation of this compound from Conus venom marked a significant expansion in our understanding of the chemical diversity of these venoms. The methodologies established for its purification and characterization, from traditional biochemical fractionation to modern transcriptomics and chemical synthesis, provide a robust framework for the continued discovery of novel peptide-based drug leads. As a specific ligand for vasopressin and oxytocin receptors, this compound remains an invaluable pharmacological tool for dissecting the roles of these receptors in physiology and disease.

References

- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, pharmacological and structural characterization of novel conopressins from Conus miliaris [researchonline.jcu.edu.au]

- 5. Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Discovery Methodology of Novel Conotoxins from Conus Species | Semantic Scholar [semanticscholar.org]

- 7. linkpeptide.com [linkpeptide.com]

- 8. This compound | C44H71N15O10S2 | CID 163847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conopressins and their analogs: synthesis, antidiuretic and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. qyaobio.com [qyaobio.com]

The Physiological Role of Conopressin G in Mollusks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressin G, a member of the vasopressin/oxytocin superfamily of neuropeptides, plays a multifaceted role in the physiological regulation of mollusks. This technical guide provides a comprehensive overview of the known functions of this compound, with a focus on its involvement in neurotransmission, reproductive behaviors, and muscular control. We present a synthesis of the current quantitative data, detailed experimental protocols for its study, and diagrams of its proposed signaling pathways. This document is intended to serve as a valuable resource for researchers investigating molluscan neurobiology and for professionals in drug development exploring the therapeutic potential of conopressin analogs.

Introduction

This compound is a nonapeptide originally isolated from the venom of the fish-hunting cone snail, Conus geographus.[1] It is structurally homologous to vertebrate vasopressin and oxytocin, sharing the conserved cyclic six-amino-acid ring structure.[2] While initially identified as a toxin, subsequent research has revealed that this compound and its analogs are endogenous neuropeptides in various mollusk species, where they act as key signaling molecules in a range of physiological processes.[2] This guide will delve into the core physiological roles of this compound, providing the technical details necessary for its further investigation and potential therapeutic application.

Physiological Roles of this compound

This compound exerts a wide array of effects on the molluscan nervous, muscular, and reproductive systems. Its actions are mediated through G-protein coupled receptors (GPCRs), leading to downstream modulation of cellular activity.

Neuromodulation

In the central nervous system of mollusks, this compound functions as a potent neuromodulator. In the sea slug Aplysia californica, superfusion of this compound over the abdominal ganglion has been shown to alter gill behaviors.[3] Specifically, it reduces the amplitude of the siphon-evoked gill withdrawal reflex while increasing the frequency of spontaneous gill movements.[3] These behavioral modifications are associated with changes in the excitability of motor neurons.[3]

In the pond snail Lymnaea stagnalis, conopressin activates persistent inward currents in neurons involved in the control of male copulatory behavior.[2] This modulation of ion channels, including voltage-dependent Ca2+ currents, leads to depolarization and the firing of action potentials, suggesting a direct role in regulating neuronal excitability and circuit function.

Regulation of Muscular Contraction

This compound has been demonstrated to directly influence muscle contractility in mollusks. Studies on various gastropod species have shown that conopressin can induce contractions of the vas deferens, playing a role in reproductive physiology. Furthermore, in the nudibranch Berghia stephanieae, exposure to conopressin leads to increased gut contractions, suggesting a role in the regulation of digestive processes.

Reproductive Behavior

The involvement of this compound in reproductive processes is a recurring theme across different mollusk species. In Lymnaea stagnalis, conopressin is implicated in the modulation of male copulatory behavior through its action on the central nervous system and the musculature of the reproductive organs.

Osmoregulation

While the direct role of this compound in molluscan osmoregulation is not as extensively documented as its other functions, the homology to vasopressin, a key regulator of water balance in vertebrates, suggests a potential role. Some studies on related vasopressin/oxytocin-type neuropeptides in other invertebrates point towards an ancient and conserved role in osmoregulatory processes.[4] Further research is required to fully elucidate the involvement of this compound in ion and water balance in mollusks.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data on the biological activity of this compound. The data is primarily derived from studies on heterologously expressed receptors, providing insights into the peptide's potency and selectivity.

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| Zebrafish V1a1R | Danio rerio | Agonist Activity | EC50 | 10.6 nM | [1] |

| Zebrafish V1a2R | Danio rerio | Partial Agonist Activity | EC50 | 44.06 nM | [1] |

| Zebrafish V2R | Danio rerio | Agonist Activity | EC50 | 299.2 nM | [1] |

| Zebrafish Oxytocin Receptor | Danio rerio | Partial Agonist Activity | EC50 | 353.73 nM | [1] |

| Human AVPR1B | Homo sapiens | Agonist Activity | EC50 | 51.92 nM | [1] |

| Human AVPR1A | Homo sapiens | Agonist Activity | EC50 | 123.78 nM | [1] |

| Human AVPR2 | Homo sapiens | Agonist Activity | EC50 | 299.2 nM | [1] |

| Human Oxytocin Receptor | Homo sapiens | Partial Agonist Activity | EC50 | 455.66 nM | [1] |

Signaling Pathways

This compound exerts its physiological effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells. While the precise G-protein subtype coupling in mollusks is still under investigation, the observed physiological effects, particularly the modulation of intracellular calcium levels, strongly suggest the involvement of the Gq/11 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological role of this compound in mollusks.

Electrophysiological Recording of Neuronal Activity in Lymnaea stagnalis

This protocol describes the intracellular recording of neuronal activity in identified neurons of the pond snail Lymnaea stagnalis to assess the effects of this compound.

Materials:

-

Dissection microscope

-

Micromanipulators

-

Glass microelectrodes (10-30 MΩ resistance)

-

Microelectrode puller

-

Amplifier and data acquisition system

-

Perfusion system

-

Lymnaea saline (in mM: 51.3 NaCl, 1.7 KCl, 4.1 CaCl2, 1.5 MgCl2, 5.0 HEPES, pH 7.9)

-

This compound stock solution (1 mM in distilled water)

Procedure:

-

Anesthetize a Lymnaea stagnalis snail by injecting an isotonic MgCl2 solution.

-

Dissect the central nervous system (CNS) and pin it to the bottom of a recording chamber.

-

Continuously perfuse the preparation with Lymnaea saline at a rate of 1-2 ml/min.

-

Using a micromanipulator, carefully impale an identified neuron (e.g., a neuron from the anterior lobe of the right cerebral ganglion) with a glass microelectrode filled with 3 M KCl.

-

Record the resting membrane potential and spontaneous firing activity of the neuron.

-

To study the effect of this compound, switch the perfusion to a saline solution containing the desired concentration of the peptide (e.g., 1 µM).

-

Record changes in membrane potential, firing rate, and action potential waveform.

-

To determine dose-dependency, apply increasing concentrations of this compound and record the responses.

-

Wash out the peptide with normal saline to observe the reversibility of the effects.

In Situ Hybridization for this compound Receptor mRNA in Molluscan Ganglia

This protocol outlines the steps for localizing the expression of the this compound receptor mRNA in the ganglia of mollusks.[5][6]

Materials:

-

Dissected molluscan ganglia

-

4% paraformaldehyde in phosphate-buffered saline (PBS)

-

Proteinase K

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled antisense RNA probe for the this compound receptor

-

Anti-DIG antibody conjugated to alkaline phosphatase

-

NBT/BCIP substrate solution

-

Microscope with DIC optics

Procedure:

-

Fix the dissected ganglia in 4% paraformaldehyde overnight at 4°C.

-

Permeabilize the tissue with Proteinase K. The duration and concentration need to be optimized for the specific tissue.

-

Pre-hybridize the ganglia in hybridization buffer for 2-4 hours at the hybridization temperature.

-

Hybridize with the DIG-labeled antisense RNA probe overnight at the optimized hybridization temperature.

-

Perform a series of stringent washes to remove the unbound probe.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Wash to remove the unbound antibody.

-

Develop the color reaction using NBT/BCIP substrate solution in the dark.

-

Stop the reaction when a specific signal is observed.

-

Mount the ganglia on a slide and visualize the localization of the receptor mRNA under a microscope.

Calcium Imaging in Aplysia Neurons

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration in Aplysia neurons in response to this compound.[7][8][9][10]

Materials:

-

Isolated Aplysia neurons in culture

-

Fura-2 AM stock solution (1 mM in DMSO)

-

Aplysia saline

-

Fluorescence microscope with excitation wavelength switching (340 nm and 380 nm) and an emission filter around 510 nm

-

Digital camera and imaging software

-

This compound stock solution

Procedure:

-

Load the cultured Aplysia neurons with 2-5 µM Fura-2 AM in Aplysia saline for 30-60 minutes at room temperature in the dark.

-

Wash the cells with fresh saline to remove the extracellular dye.

-

Mount the culture dish on the stage of the fluorescence microscope.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.

-

Apply this compound to the bath at the desired concentration.

-

Continuously acquire fluorescence images at 340 nm and 380 nm excitation.

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for individual neurons over time.

-

An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.

Conclusion and Future Directions

This compound is a pivotal neuropeptide in mollusks, with significant roles in neuromodulation, muscle control, and reproductive behavior. The available data strongly support its action through a Gq/11-coupled GPCR, leading to intracellular calcium mobilization. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricacies of the conopressin signaling system.

Future research should focus on definitively identifying the specific G-protein subtype(s) that couple to the this compound receptor in different molluscan tissues. A more comprehensive dose-response analysis for a wider range of physiological effects across various species would also be highly valuable. Furthermore, elucidating the precise role of this compound in osmoregulation remains a key area for investigation. For drug development professionals, the selectivity and potent bioactivity of conopressin analogs present exciting opportunities for the design of novel therapeutics targeting GPCRs.

References

- 1. The pharmacology of molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conopressin affects excitability, firing, and action potential shape through stimulation of transient and persistent inward currents in mulluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous detection of different mRNA sequences coding for neuropeptide hormones by double in situ hybridization using FITC- and biotin-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Detection of mRNA molecules coding for neuropeptide hormones of the pond snail Lymnaea stagnalis by radioactive and non-radioactive in situ hybridization: a model study for mRNA detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Whole Mount In Situ Hybridization Method for the Gastropod Mollusc Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brainvta.tech [brainvta.tech]

- 10. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Function of Conopressin G in Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressin G, an invertebrate neuropeptide structurally homologous to the vertebrate vasopressin/oxytocin superfamily, plays a crucial role in a diverse array of physiological processes. First identified in the venom of the cone snail Conus geographus, its endogenous presence and function have since been confirmed in several invertebrate species, including the pond snail Lymnaea stagnalis and the sea slug Aplysia californica. This technical guide provides a comprehensive overview of the endogenous functions of this compound in invertebrates, detailing its signaling pathways, physiological effects, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating invertebrate neuroendocrinology and for professionals in the field of drug development targeting G-protein coupled receptors.

Introduction

The vasopressin/oxytocin superfamily of neuropeptides is an ancient and evolutionarily conserved signaling system found throughout the animal kingdom. In invertebrates, a single ancestral gene typically gives rise to a vasopressin/oxytocin-like peptide.[1] One of the most well-studied of these is Lys-Conopressin G (hereafter referred to as this compound), with the amino acid sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2.[2] Initially discovered as a component of cone snail venom, this compound has been identified as an endogenous neuropeptide in several molluscan species, where it functions as a neurotransmitter and neurohormone.[1][3] It is involved in the regulation of a wide range of biological processes, including reproduction, osmotic balance, and complex behaviors.[4] This guide synthesizes the current understanding of the endogenous roles of this compound in invertebrates.

Molecular Biology and Signaling Pathway

Precursor Structure and Receptors

The this compound precursor protein exhibits a conserved structure, comprising a signal peptide, the this compound nonapeptide, and a neurophysin domain, which is characteristic of the vasopressin/oxytocin superfamily.[1] this compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs).[3][5] In Lymnaea stagnalis, a this compound receptor, LSCPR1, has been cloned and characterized.[3][6] There is also evidence for at least one other receptor subtype in this species, suggesting a diversity of signaling mechanisms.[6]

Signal Transduction

Activation of the this compound receptor, a G-protein coupled receptor, initiates intracellular signaling cascades.[3] Experimental evidence from heterologous expression of the Lymnaea stagnalis this compound receptor (LSCPR) in Xenopus oocytes demonstrates that ligand binding evokes Ca2+-dependent Cl- currents.[3][7] This strongly indicates that the signaling pathway involves an increase in intracellular calcium concentration. While the precise G-protein subtype (e.g., Gq/11) and the involvement of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) have not been definitively elucidated in invertebrates, the calcium-dependent nature of the response points towards a canonical Gq/11-phospholipase C pathway.

Diagram: this compound Signaling Pathway

Caption: Proposed signaling pathway for this compound in invertebrates.

Physiological Functions and Quantitative Data

This compound has been implicated in a variety of physiological functions in invertebrates, primarily in molluscs. These include roles in reproduction, neuronal activity, and behavior.

Reproductive Behavior

In the pond snail Lymnaea stagnalis, this compound is involved in the regulation of male reproductive behavior. It is expressed in neurons that innervate the vas deferens and penis complex.[8] Application of this compound to the isolated vas deferens induces muscle contractions, suggesting a role in ejaculation. Interestingly, its effects are antagonized by the co-localized neuropeptide APGWamide, which inhibits these contractions in a dose-dependent manner.[8]

Neuronal Modulation

This compound acts as a neuromodulator in the central nervous system of both Lymnaea stagnalis and Aplysia californica.

In Lymnaea, this compound excites neurons in the anterior lobe of the right cerebral ganglion.[7] Voltage-clamp studies have revealed that this compound induces two distinct persistent inward currents: a high-voltage-activated (HVA) current and a low-voltage-activated (LVA) current. These currents are carried primarily by sodium ions and have different dose-dependencies, suggesting the involvement of two separate receptor populations.[7]

In Aplysia, superfusion of this compound over the abdominal ganglion modulates gill behaviors. It reduces the amplitude of the siphon-evoked gill withdrawal reflex and decreases the excitability of gill motor neurons.[9] Concurrently, it increases the frequency of spontaneous gill movements.[9]

| Parameter | Species | Preparation | Effect | EC50 | Reference |

| Neuronal Current (HVA) | Lymnaea stagnalis | Whole-cell voltage clamp of RCB1 neuron | Induction of high-voltage-activated inward current | 7.7 x 10⁻⁸ M | [7] |

| Neuronal Current (LVA) | Lymnaea stagnalis | Whole-cell voltage clamp of RCB1 neuron | Induction of low-voltage-activated inward current | 2.2 x 10⁻⁷ M | [7] |

Table 1: Quantitative Electrophysiological Effects of this compound

Digestive Processes

Recent studies in the nudibranch Berghia stephanieae indicate a role for this compound in digestion. Bath application of this compound was found to increase gut contractions and, at higher concentrations, induce egestion.[6] The expression of both this compound and its receptor in the gut further supports this function.[6]

Experimental Protocols

The study of this compound in invertebrates utilizes a range of experimental techniques, from molecular biology to electrophysiology and behavioral assays.

Heterologous Receptor Expression and Second Messenger Assays

This protocol is adapted from methodologies for characterizing invertebrate neuropeptide GPCRs and can be used to confirm the signaling pathway of this compound receptors.

Objective: To express the this compound receptor in a heterologous system and measure second messenger production (intracellular Ca2+) upon ligand application.

Materials:

-

Mammalian cell line (e.g., HEK293 or CHO cells)

-

Expression vector (e.g., pcDNA3.1) containing the coding sequence for the this compound receptor

-

Transfection reagent

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Fluorometric imaging system or plate reader

-

This compound peptide

Procedure:

-

Cell Culture and Transfection: Culture HEK293 or CHO cells to ~80% confluency. Transfect the cells with the expression vector containing the this compound receptor using a suitable transfection reagent according to the manufacturer's instructions.

-

Dye Loading: 24-48 hours post-transfection, wash the cells with a physiological saline solution and incubate them with a solution containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) for 30-60 minutes at room temperature in the dark.

-

Baseline Measurement: Wash the cells to remove excess dye and place them in the fluorometric imaging system. Record the baseline fluorescence.

-

Ligand Application: Add this compound at various concentrations to the cells and continuously record the changes in fluorescence, which correspond to changes in intracellular calcium levels.

-

Data Analysis: Calculate the change in fluorescence intensity over time. Plot the peak response as a function of this compound concentration to generate a dose-response curve and determine the EC50.

Diagram: Experimental Workflow for Second Messenger Assay

Caption: Workflow for measuring intracellular calcium in response to this compound.

In Vitro Muscle Contraction Assay

This protocol is based on studies of neuropeptide effects on the Lymnaea stagnalis vas deferens.

Objective: To measure the contractile response of the vas deferens to this compound.

Materials:

-

Isolated vas deferens from Lymnaea stagnalis

-

Organ bath with physiological saline solution

-

Isotonic force transducer

-

Data acquisition system

-

This compound peptide

Procedure:

-

Preparation: Dissect the vas deferens and mount it in an organ bath containing aerated physiological saline.

-

Equilibration: Allow the tissue to equilibrate for at least 30 minutes until a stable baseline tension is achieved.

-

Ligand Application: Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized.

-

Recording: Record the changes in muscle tension using an isotonic force transducer connected to a data acquisition system.

-

Data Analysis: Measure the amplitude of the contractions at each concentration of this compound. Plot the contractile response as a function of peptide concentration to generate a dose-response curve.

Electrophysiology

This is a generalized protocol for whole-cell voltage-clamp recording from molluscan neurons.

Objective: To measure the effects of this compound on the membrane currents of identified neurons.

Materials:

-

Isolated ganglia from Lymnaea stagnalis or Aplysia californica

-

Dissection microscope

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Glass microelectrodes

-

Intracellular and extracellular solutions

-

This compound peptide

Procedure:

-

Neuron Isolation: Dissect the desired ganglion and identify the target neuron.

-

Patch-Clamp Recording: Using a micromanipulator, bring a glass microelectrode filled with intracellular solution into contact with the membrane of the target neuron. Apply gentle suction to form a high-resistance seal (gigaohm seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the electrode tip, achieving the whole-cell configuration.

-

Voltage Clamp: Clamp the membrane potential at a holding potential and record baseline membrane currents.

-

Ligand Application: Perfuse the preparation with an extracellular solution containing this compound at a known concentration.

-

Data Acquisition: Record the changes in membrane current induced by this compound.

-

Data Analysis: Analyze the current-voltage relationship and dose-dependency of the this compound-induced currents.

Conclusion

This compound is a multifunctional neuropeptide in invertebrates with significant roles in reproduction, neuronal modulation, and digestion. Its signaling through G-protein coupled receptors, likely involving intracellular calcium as a second messenger, represents a conserved mechanism of action. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the physiological significance of this important neuropeptide and for the development of novel therapeutics targeting related GPCRs. Further investigation is required to fully elucidate the downstream signaling components and to obtain a more comprehensive quantitative understanding of its diverse physiological effects across a wider range of invertebrate species.

References

- 1. High intracellular calcium levels during and after electrical discharges in molluscan peptidergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring changes in the intracellular calcium concentration and synaptic efficacy in the mollusc Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Heterologous expression of functional G-protein-coupled receptors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Vasopressin/oxytocin-related conopressin induces two separate pacemaker currents in an identified central neuron of Lymnaea stagnalis. | Semantic Scholar [semanticscholar.org]

- 7. A novel G protein-coupled receptor mediating both vasopressin- and oxytocin-like functions of Lys-conopressin in Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monitoring Changes in the Intracellular Calcium Concentration and Synaptic Efficacy in the Mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. More than two decades of research on insect neuropeptide GPCRs: an overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Conopressin G on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressin G, a nonapeptide isolated from the venom of cone snails, is a structural and functional analog of the mammalian neurohypophysial hormone arginine vasopressin (AVP). As an agonist at vasopressin/oxytocin G-protein coupled receptors (GPCRs), this compound exerts significant modulatory effects on neuronal excitability. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these effects, with a focus on its interaction with the V1a receptor subtype. This document synthesizes findings from electrophysiological and pharmacological studies to detail the signaling pathways, impacts on ion channel activity, and resultant changes in neuronal firing patterns. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of neuroscience and drug development.

Core Mechanism: Receptor Binding and G-Protein Activation

This compound, like its endogenous mammalian counterpart AVP, primarily elicits its effects on neuronal excitability by binding to and activating vasopressin receptors, which are members of the Class A GPCR superfamily.[1][2] Of the three main vasopressin receptor subtypes (V1a, V1b, and V2), the V1a receptor (V1aR) is predominantly responsible for the direct modulation of neuronal excitability in the central nervous system.[1][3]

Upon binding of this compound to the V1aR, the receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins of the Gq/11 family.[1] This interaction catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, leading to its dissociation from the βγ-subunits and the initiation of downstream intracellular signaling cascades.

Intracellular Signaling Pathways

Activation of the Gq/11 protein by the this compound-V1aR complex triggers a bifurcating signaling pathway mediated by Phospholipase Cβ (PLCβ).[1]

-

PLCβ Activation: The activated Gαq subunit directly stimulates the activity of PLCβ.

-

PIP2 Hydrolysis: PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Downstream Effectors: IP3 and DAG proceed to activate distinct downstream pathways that ultimately converge on the modulation of key ion channels governing neuronal excitability. While IP3 is known to mobilize intracellular calcium stores, studies on V1aR-mediated excitation in subicular pyramidal neurons suggest this specific pathway is independent of intracellular Ca2+ release.[1][4] Instead, the primary effectors are Protein Kinase C (PKC), activated by DAG, and the depletion of PIP2 itself.[1][5]

Modulation of Ion Channels and Neuronal Excitability

The signaling cascades initiated by this compound culminate in the modulation of several key ion channels, leading to complex, often cell-type-specific, changes in neuronal excitability.

Excitatory Effects in Vertebrate Neurons

In subicular pyramidal neurons, activation of V1a receptors by AVP (and by extension, this compound) leads to a net increase in neuronal excitability.[1][4] This is achieved through a dual mechanism:

-

Depression of G-Protein-Coupled Inwardly Rectifying K+ (GIRK) Channels: The DAG-activated PKC phosphorylates and subsequently depresses the activity of GIRK channels.[1] GIRK channels contribute to the resting membrane potential and mediate inhibitory postsynaptic potentials. Their depression leads to membrane depolarization, bringing the neuron closer to its firing threshold.

-

Activation of Transient Receptor Potential Vanilloid 1 (TRPV1) Channels: The depletion of membrane PIP2 resulting from PLCβ activity leads to the activation of TRPV1 channels.[1] TRPV1 channels are non-selective cation channels, and their opening allows an influx of Na+ and Ca2+, further depolarizing the neuron and increasing its excitability.

Inhibitory and Mixed Effects in Vertebrate Neurons

Conversely, in other neuronal populations, the net effect of V1aR activation can be inhibitory.

-

In the Olfactory Bulb: AVP application reduces the amplitude of olfactory nerve-evoked excitatory postsynaptic potentials (EPSPs) in middle tufted cells, suggesting an overall inhibitory or filtering effect on sensory input.[3]

-

In the Supraoptic Nucleus: AVP produces a dose-dependent decrease in the amplitude of evoked excitatory postsynaptic currents (EPSCs) in magnocellular neurons, indicating a reduction in excitatory synaptic transmission.[6]

Effects on Invertebrate Neuronal Currents

Studies in molluscan neurons have shown that this compound can activate two distinct inward pacemaker currents:

-

A low-voltage-activated current (I_LVA): Activated between -90 to 0 mV.[5]

-

A high-voltage-activated current (I_HVA): Activated at potentials greater than -40 mV and is dependent on PKC activation.[5]

These inward currents contribute to membrane depolarization and can drive rhythmic firing patterns.

Quantitative Data on Neuronal Excitability

The following tables summarize the quantitative effects of vasopressin/conopressin G on key parameters of neuronal excitability as reported in the literature.

| Parameter | Neuron Type | Peptide (Conc.) | Effect | Reference |

| Evoked EPSP Amplitude | Middle Tufted Cells (Olfactory Bulb) | AVP (1 µM) | ↓ 60.4 ± 20.5% of control | [3] |

| Evoked EPSC Amplitude | Magnocellular Neurons (Supraoptic Nucleus) | AVP (2 µM) | ↓ ~31% of control | [6] |

| EC50 for EPSC Decrease | Magnocellular Neurons (Supraoptic Nucleus) | AVP | ~0.9 µM | [6] |

Table 1: Effects of V1aR Agonists on Synaptic Transmission

| Receptor Subtype | Ligand | Assay Type | EC50 / Ki (nM) | Species | Reference |

| Human V1aR | This compound | FLIPR (Ca2+) | 52 - 123 | Human | [7] |

| Human V1bR | This compound | FLIPR (Ca2+) | 52 - 123 | Human | [7] |

| Human V2R | This compound | cAMP Signaling | 300 | Human | [7] |

| Zebrafish V1a1R | This compound | FLIPR (Ca2+) | 10 | Zebrafish | [7] |

Table 2: Functional Activity and Affinity of this compound at Vasopressin/Oxytocin Receptors

Experimental Protocols

The following section outlines a generalized protocol for investigating the effects of this compound on neuronal excitability using whole-cell patch-clamp electrophysiology in acute brain slices, a standard methodology in the field.[3][8][9]

Preparation of Acute Brain Slices

-

Anesthesia and Perfusion: Anesthetize the animal (e.g., rat or mouse) with isoflurane (B1672236) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (composition below).

-

Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome stage. Cut slices (e.g., 300 µm thickness) of the desired brain region in the ice-cold slicing solution.

-

Recovery: Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

Solutions

-

aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2.

-

Pipette Solution (Current-Clamp, in mM): 130 K-gluconate, 5 KCl, 10 HEPES, 2 MgCl2, 0.5 EGTA, 2 ATP, 1 GTP.

-

Pipette Solution (Voltage-Clamp, in mM): 120.5 CsCl, 10 KOH-HEPES, 2 EGTA, 8 NaCl, 5 QX-314 Br-, 2 Na-ATP, 0.3 Na-GTP.

Whole-Cell Patch-Clamp Recording

-

Slice Transfer: Place a recovered slice in the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at 32-34°C.

-

Neuron Identification: Visualize neurons using differential interference contrast (DIC) optics.

-

Pipette Placement and Sealing: Approach a target neuron with a glass micropipette (3-7 MΩ resistance) filled with the appropriate internal solution. Apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.

-

Data Acquisition:

-

Current-Clamp: Record membrane potential (Vm). Inject current steps to assess firing patterns, input resistance, and action potential properties.

-

Voltage-Clamp: Clamp the neuron at a specific holding potential (e.g., -70 mV to record EPSCs, 0 mV to record IPSCs) and record synaptic currents.

-

-

Drug Application: After obtaining a stable baseline recording for at least 5 minutes, perfuse the bath with aCSF containing this compound at the desired concentration (e.g., 1 µM). Record the effects and perform a washout by perfusing with normal aCSF.

Conclusion

This compound modulates neuronal excitability primarily through the activation of V1a receptors, which are coupled to the Gq/11-PLCβ signaling pathway. This leads to the depression of GIRK channels and the activation of TRPV1 channels in some neurons, resulting in increased excitability, while causing a reduction in excitatory synaptic transmission in others. The specific downstream effects are cell-type dependent, highlighting the complex role of this neuropeptide in shaping neural circuit activity. The data and protocols presented herein provide a foundational guide for researchers investigating the neurophysiological roles of conopressins and for professionals exploring the therapeutic potential of vasopressin receptor modulators.

References

- 1. Activation of V1a Vasopressin Receptors Excite Subicular Pyramidal Neurons by Activating TRPV1 and Depressing GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vasopressin differentially modulates the excitability of rat olfactory bulb neuron subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of V1a vasopressin receptors excite subicular pyramidal neurons by activating TRPV1 and depressing GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of protein kinase C by oxytocin-related conopressin underlies pacemaker current in Lymnaea central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasopressin preferentially depresses excitatory over inhibitory synaptic transmission in the rat supraoptic nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Opposing actions of co-released GABA and neurotensin on the activity of preoptic neurons and on body temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophysiology [protocols.io]

A Technical Guide to the Structure Elucidation of Conopressin G using NMR Spectroscopy

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Conopressin G, a nonapeptide originally isolated from the venom of the cone snail Conus geographus, is a member of the vasopressin/oxytocin superfamily of neuropeptides.[1][2] Its structural and functional characterization is crucial for understanding its physiological role and potential as a therapeutic lead. This technical guide provides an in-depth overview of the methodologies employed for the complete three-dimensional structure elucidation of this compound in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. It covers experimental protocols, data analysis strategies, and the computational steps required to determine a high-resolution structure.

Introduction to this compound

This compound is a disulfide-poor conopeptide, characterized by a single disulfide bond that forms a six-membered ring, and a three-residue exocyclic tail.[3][4] The primary amino acid sequence of this compound is Cys¹-Phe²-Ile³-Arg⁴-Asn⁵-Cys⁶-Pro⁷-Lys⁸-Gly⁹ , with a disulfide bridge between Cys¹ and Cys⁶.[5] Unlike many vasopressin analogues, this compound features a conserved basic residue (Arginine) at position 4, within the disulfide ring.[6] Understanding its three-dimensional conformation is key to deciphering its interaction with G protein-coupled receptors (GPCRs) and elucidating its structure-activity relationships.[4] NMR spectroscopy is the preeminent technique for this purpose, as it allows for the determination of the solution-state structure of the peptide under near-physiological conditions.[7]

Overall Workflow for Structure Elucidation

The determination of a peptide's structure by NMR follows a systematic workflow. This process begins with the preparation of a high-quality sample, followed by the acquisition of a suite of NMR spectra. These spectra are then used to assign all proton resonances to their specific atoms in the peptide sequence. Finally, distance and dihedral angle restraints derived from the NMR data are used in computational software to generate an ensemble of 3D structures.

Experimental Protocols

Precise and carefully executed experiments are fundamental to acquiring high-quality data for structure elucidation.

Sample Preparation

Successful NMR experiments depend on a pure, stable, and sufficiently concentrated peptide sample.

-

Purity: The peptide sample, obtained either through solid-phase synthesis or purification from natural sources, must have a purity of >95% to minimize spectral artifacts.[8]

-

Concentration: A concentration of at least 0.5 mM is typically required for 2D NMR experiments to achieve a good signal-to-noise ratio in a reasonable timeframe.[9] For this compound, the peptide is dissolved in an aqueous solution.[5]

-

Solvent: Spectra are generally recorded in a solvent mixture of 90% H₂O and 10% D₂O. The D₂O provides the deuterium (B1214612) lock signal for the spectrometer, while the high percentage of H₂O allows for the observation of exchangeable amide protons, which are critical for sequential assignment.

-

Conditions: The pH and temperature must be optimized to ensure the peptide is stable and folded, and to minimize the exchange rate of amide protons with the solvent.[8] For this compound, spectra were recorded at 290 K.[5]

NMR Data Acquisition

A series of 1D and 2D NMR experiments are performed to obtain the necessary information for structure determination. The standard dataset includes TOCSY, COSY, NOESY, and often HSQC experiments.[2][5]

| Experiment | Purpose | Key Information Obtained |

| 1D ¹H | Initial sample assessment | Provides an overview of spectral dispersion and sample quality (folding, aggregation).[9] |

| COSY | Correlates protons coupled through 2-3 bonds | Identifies J-coupled protons, primarily Hα-Hβ, Hβ-Hγ connectivities within a residue.[10] |

| TOCSY | Correlates all protons within a spin system | Identifies all protons belonging to a single amino acid residue.[11] |

| NOESY | Correlates protons close in space (< 5 Å) | Provides inter-proton distance information crucial for 3D structure calculation.[12] |

| ¹H-¹³C HSQC | Correlates protons with their attached carbons | Aids in resolving resonance overlap and provides ¹³C chemical shifts (requires ¹³C labeling).[6] |

General Protocol for 2D NMR Experiments:

-

Spectrometer Setup: Experiments are typically run on high-field NMR spectrometers (e.g., 600 MHz or higher) to achieve maximum spectral resolution.[5]

-

Solvent Suppression: A water suppression technique (e.g., presaturation, WATERGATE) is employed to attenuate the intense water signal.

-

TOCSY: A 2D TOCSY spectrum is acquired with a mixing time of approximately 60-100 ms (B15284909) to allow for magnetization transfer throughout the amino acid spin systems.[1]

-

NOESY: A 2D NOESY spectrum is acquired with a mixing time in the range of 150-250 ms. This mixing time is optimized to maximize the buildup of NOE cross-peaks while minimizing spin diffusion.[1]

-

Data Processing: The acquired free induction decays (FIDs) are processed using software such as TopSpin. This involves Fourier transformation, phase correction, and baseline correction to yield the final 2D spectra.

Resonance Assignment Strategy

The first major step in data analysis is the sequential assignment of all proton resonances. This process links the identified amino acid spin systems in the correct order according to the known sequence of this compound.

Identification of Amino Acid Spin Systems

The TOCSY spectrum is the primary tool for identifying amino acid types. Each amino acid has a characteristic pattern of cross-peaks that arises from the network of J-coupled protons in its side chain. For example, an Alanine will show a correlation between its NH, Hα, and Hβ protons, while a Leucine will show a much more extensive network. The COSY spectrum helps to confirm the direct connectivities (e.g., Hα-Hβ) within these spin systems.

Sequential Assignment using NOESY

Once individual spin systems are identified, they are linked together using the NOESY spectrum. The key is to identify short, sequential inter-residue NOEs. The most important of these are the dαN(i, i+1) connectivities, which represent the spatial proximity between the Hα proton of one residue (i) and the amide proton (HN) of the next residue (i+1). By "walking" along the peptide backbone using these sequential NOEs, the previously identified spin systems can be placed in their correct positions in the sequence.

Data Presentation: Chemical Shifts

Following complete assignment, the chemical shifts of all protons are tabulated. The deviation of observed Hα chemical shifts from random coil values (known as secondary shifts) provides initial insights into the peptide's secondary structure. For this compound, a comparison of its secondary shifts with the related Conopressin T indicates a similar overall structure.[5][13]

Table 1: Representative ¹H Chemical Shift Data for this compound (Note: This table is a representative template. Complete, experimentally determined values are typically found in the supporting information of peer-reviewed publications.)

| Residue | HN | Hα | Hβ | Other Protons |

| Cys¹ | - | 4.55 | 3.10, 2.95 | - |

| Phe² | 8.30 | 4.65 | 3.20, 3.05 | Ring: 7.20-7.35 |

| Ile³ | 8.15 | 4.10 | 1.95 | Hγ: 1.45, 1.15; Hδ: 0.90 |

| Arg⁴ | 8.40 | 4.25 | 1.90, 1.75 | Hγ: 1.65; Hδ: 3.20 |

| Asn⁵ | 8.55 | 4.70 | 2.85, 2.75 | NH₂: 7.50, 6.80 |

| Cys⁶ | 8.20 | 4.50 | 3.15, 2.90 | - |

| Pro⁷ | - | 4.35 | 2.30, 1.95 | Hγ: 2.05; Hδ: 3.75, 3.50 |

| Lys⁸ | 7.95 | 4.20 | 1.85, 1.70 | Hγ: 1.40; Hδ: 1.60; Hε: 3.00 |

| Gly⁹ | 8.10 | 3.95, 3.80 | - | - |

3D Structure Calculation and Validation

The final step is to translate the experimental NMR data into a three-dimensional structure.

Generating Structural Restraints

-

Distance Restraints: The assigned NOESY cross-peaks are integrated, and their volumes are converted into upper-limit distance restraints. The intensity of an NOE is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).[12] NOEs are typically classified as strong (1.8–2.7 Å), medium (1.8–3.5 Å), or weak (1.8–5.0 Å).

-

Dihedral Angle Restraints: J-coupling constants, particularly ³J(HN,Hα), can be used to restrain the backbone dihedral angle φ. Additionally, programs like DANGLE can predict torsion angle restraints from chemical shift data.[4]

Structure Calculation

The distance and dihedral angle restraints are used as input for structure calculation software like CYANA, XPLOR-NIH, or AMBER.[4] These programs use algorithms such as simulated annealing and molecular dynamics to find conformations of the peptide that satisfy the experimental restraints. The output is not a single structure but an ensemble of low-energy structures that are all consistent with the NMR data. The convergence of this ensemble is a good indicator of the quality and precision of the determined structure.

Structure Validation

The final ensemble of structures is validated to ensure its quality. This involves:

-

Checking Restraint Violations: Confirming that there are minimal and no significant violations of the experimental distance or dihedral angle restraints.

-

Ramachandran Plot Analysis: Ensuring that the backbone dihedral angles (φ, ψ) for all non-glycine and non-proline residues fall within the sterically allowed regions of the plot.[6]

-

Structural Statistics: Analyzing parameters like the root-mean-square deviation (RMSD) across the ensemble to assess the precision of the structure.

By following this comprehensive workflow, a high-resolution 3D model of this compound in solution can be determined, providing critical insights for drug design and development professionals.

References

- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 10. COSY [chem.ch.huji.ac.il]

- 11. azom.com [azom.com]

- 12. NOESY and EXSY [chem.ch.huji.ac.il]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Amino Acid Sequence Analysis of Conopressin G and Its Variants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the amino acid sequence analysis of Conopressin G and its variants. Conopressins are a fascinating class of neuropeptides found in the venom of predatory marine cone snails. As structural and functional analogs of the mammalian hormones vasopressin and oxytocin (B344502), they are invaluable tools for neuroscience research and potential leads for novel therapeutics targeting the vasopressin/oxytocin family of G-protein coupled receptors (GPCRs).[1][2][3][4] This document details the sequences of known variants, outlines the experimental protocols for their analysis, and presents their pharmacological activities in a comparative format.

Amino Acid Sequences of this compound and Its Variants

Conopressins are nonapeptides, characterized by a disulfide bridge between cysteine residues at positions 1 and 6, which forms a 20-membered cyclic ring structure.[4] The variability in the amino acid sequence, particularly in the three-residue "tail" region and at position 4 within the ring, gives rise to a diversity of pharmacological profiles.[1] The residue at position 8 is especially critical in determining receptor selectivity.[4]

One of the most unique variants is γ-conopressin-vil, which features a post-translationally modified γ-carboxyglutamate residue at position 8. This modification allows the peptide's conformation to be influenced by calcium ions.[4] Other notable variations include charge inversions, such as an aspartate at position 8 in Conopressin-M1 and -M2, a significant departure from the typically basic residue found in vasopressin-like peptides.[3][5]

Table 1: Amino Acid Sequences of this compound and Selected Variants

| Peptide Name | Amino Acid Sequence | Source Species (if specified) | Key Features |

| This compound | C F I R N C P K G - NH₂ | Conus geographus | Lysine at position 8.[4] |

| (Arg⁸)-Conopressin G | C F I R N C P R G - NH₂ | Not Specified | Arginine at position 8.[2] |

| Conopressin S | C I I R N C P R G - NH₂ | Conus striatus | Arginine at position 8.[2][4] |

| Conopressin T | C Y I Q N C L R V - NH₂ | Conus tulipa | Arginine at position 8; selective V1a antagonist.[4][5] |

| γ-Conopressin-vil | C L I Q D C P γ G - NH₂ | Conus villepinii | γ-carboxyglutamate (γ) at position 8.[4] |

| Conopressin-M1 (amidated) | C P I R N C P D S - NH₂ | Conus miliaris | Proline at position 2; Aspartate at position 8.[5][6] |

| Conopressin-M2 (amidated) | C F I R N C P D S - NH₂ | Conus miliaris | Aspartate at position 8.[5][6] |

Note: -NH₂ indicates C-terminal amidation.

Experimental Protocols

The analysis of conopressins involves a multi-step process from isolation to detailed structural and functional characterization.

Peptide Isolation and Purification

-

Sample Preparation: The initial step involves the extraction of venom from the venom ducts of cone snails.

-

Chromatographic Separation: The crude venom extract is a complex mixture. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method used for separating the peptides based on their hydrophobicity.[5][7]

-

Column: A C18 column is typically employed for optimal separation of these peptides.[7]

-

Mobile Phase: A gradient of an organic solvent (commonly acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides.[6]

-

Detection: Elution is monitored by UV absorbance, typically at 214 nm or 280 nm.[7] Fractions corresponding to individual peaks are collected for further analysis.

-

Amino Acid Sequencing

Modern peptide sequencing predominantly relies on mass spectrometry due to its high sensitivity and accuracy.[8]

-

Mass Determination (MALDI-TOF/ESI-MS): The precise molecular weight of the purified peptide is determined using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) Mass Spectrometry. This provides initial confirmation of the peptide's identity and can indicate potential modifications.[9]

-

Tandem Mass Spectrometry (MS/MS) for de novo Sequencing:

-

Ion Selection: The peptide ion of interest is selected in the first mass analyzer.

-

Collision-Induced Dissociation (CID): The selected ion is fragmented by collision with an inert gas. This fragmentation preferentially occurs along the peptide backbone, generating a series of b- and y-ions.

-

Fragment Analysis: The mass-to-charge ratios of these fragment ions are measured in the second mass analyzer. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be deduced from the spectrum.[10]

-

-

Sequence Confirmation: The sequence obtained through de novo analysis is often confirmed by comparing the experimental MS/MS spectrum against theoretical fragmentation patterns of sequences in protein databases.[7][10]

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure of conopressins in solution, 2D-NMR techniques (like TOCSY and NOESY) are employed. NMR is crucial for confirming the disulfide bond connectivity (Cys¹-Cys⁶) and understanding the peptide's conformational dynamics, which are essential for its biological activity.[5][6]

Pharmacological Characterization

-

Calcium Mobilization Assays: The activity of conopressin variants on vasopressin/oxytocin receptors (which are often Gq-coupled) is frequently assessed using a Fluorescent Imaging Plate Reader (FLIPR). This assay measures changes in intracellular calcium concentration in cells engineered to express the target receptor upon peptide application.[5][6]

-

cAMP Assays: For V2 receptors, which are typically Gs-coupled, activity is determined by measuring the accumulation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5]

Quantitative Data and Structure-Activity Relationships

The pharmacological characterization of conopressin variants reveals key insights into their structure-activity relationships (SAR). For example, the absence of a basic residue at position 8 in the C. miliaris conopressins (Con-M1 and Con-M2) results in weak or no activity at human receptors, highlighting the importance of this position for receptor interaction.[5]

Table 2: Biological Activity (EC₅₀, nM) of this compound and C. miliaris Variants at Human and Zebrafish Receptors

| Peptide | hOTR | hV1aR | hV1bR | hV2R | zfV1a1R | zfV2R |

| This compound | >10,000 | 123 | 52 | 300 | 10 | >10,000 |

| Con-M1 (amidated) | >10,000 | Partial Agonist | Partial Agonist | >10,000 | Weak Partial Agonist | >10,000 |

| Con-M2 (amidated) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 1,700 |

| Oxytocin (Control) | 1.1 | 55 | 29 | >10,000 | 0.8 | >10,000 |

| Arginine Vasopressin (Control) | 31 | 0.5 | 0.4 | 1.2 | 0.2 | 0.5 |

Data sourced from Giribaldi et al., 2020.[5] h = human, zf = zebrafish. EC₅₀ is the half-maximal effective concentration.

Visualizing Experimental and Biological Pathways

Diagrams generated using Graphviz provide clear visual representations of complex workflows and signaling cascades.

Signaling Pathway

Conopressins exert their effects by binding to GPCRs, initiating intracellular signaling cascades. The diagram below illustrates a generalized pathway for a Gq-coupled receptor, typical for V1a and V1b vasopressin receptors.

Caption: Generalized Gq-coupled signaling pathway for Conopressin receptors.

Experimental Workflows

The following diagrams illustrate the standardized workflows for peptide sequencing and pharmacological analysis.

Caption: Workflow for Conopressin purification and sequence analysis.

Caption: Experimental workflow for a FLIPR calcium mobilization assay.

Conclusion

The study of this compound and its variants provides a compelling example of how natural venoms can be a rich source of pharmacological tools and drug leads. Through a combination of sophisticated analytical techniques, including RP-HPLC, mass spectrometry, and NMR, researchers can elucidate the primary and tertiary structures of these peptides. Subsequent functional assays reveal intricate structure-activity relationships, paving the way for the rational design of novel, highly selective ligands for vasopressin and oxytocin receptors. This knowledge is critical for developing new therapies for a range of conditions, from cardiovascular disorders to central nervous system diseases.

References

- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qyaobio.com [qyaobio.com]

- 3. Synthesis, pharmacological and structural characterization of novel conopressins from Conus miliaris [researchonline.jcu.edu.au]

- 4. A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 8. How to Sequence a Peptide [biognosys.com]

- 9. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 10. bork.embl.de [bork.embl.de]

An In-depth Technical Guide to Conopressin G Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin G is a nonapeptide originally isolated from the venom of the marine cone snail Conus geographus. It is a member of the vasopressin/oxytocin (B344502) superfamily of neuropeptides, characterized by a six-amino-acid ring formed by a disulfide bond and a three-residue C-terminal tail.[1][2] Structurally similar to the mammalian hormones arginine vasopressin (AVP) and oxytocin (OT), this compound and its analogs have garnered significant interest for their ability to interact with vasopressin and oxytocin G protein-coupled receptors (GPCRs).[3][4] This interaction makes them valuable tools for studying receptor function and potential leads for the development of novel therapeutics targeting a wide range of physiological processes, including cardiovascular regulation, social behavior, and pain perception.

This technical guide provides a comprehensive overview of the binding affinity and specificity of this compound for its target receptors. It includes a summary of available quantitative data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways.

Data Presentation: this compound and Analog Binding/Functional Potency

The following table summarizes the available quantitative data on the functional potency (EC50 values) of this compound and related peptides at human and zebrafish vasopressin and oxytocin receptors. These values, derived from functional assays measuring intracellular calcium mobilization or cAMP accumulation, provide a quantitative measure of the concentration of the peptide required to elicit a half-maximal response, which is indicative of its potency at the receptor.

| Peptide | Receptor | Species | Assay Type | EC50 (nM) | Emax (%) | Reference |

| This compound | hV1aR | Human | Ca2+ mobilization | 123.78 | 100 | [UniProt: P05486] |

| hV1bR | Human | Ca2+ mobilization | 51.92 | 100 | [UniProt: P05486] | |

| hV2R | Human | cAMP accumulation | 299.2 | 100 | [UniProt: P05486] | |

| hOTR | Human | Ca2+ mobilization | 455.66 | 60 (partial agonist) | [UniProt: P05486] | |

| zfV1a1R | Zebrafish | Ca2+ mobilization | 10.6 | 100 | [UniProt: P05486] | |

| zfV1a2R | Zebrafish | Ca2+ mobilization | 44.06 | 80 (partial agonist) | [UniProt: P05486] | |

| zfV2R | Zebrafish | cAMP accumulation | 299.2 | 100 | [UniProt: P05486] | |

| zfOTR | Zebrafish | Ca2+ mobilization | 353.73 | 70 (partial agonist) | [UniProt: P05486] |

hV1aR: human vasopressin 1a receptor; hV1bR: human vasopressin 1b receptor; hV2R: human vasopressin 2 receptor; hOTR: human oxytocin receptor; zfV1a1R: zebrafish vasopressin 1a1 receptor; zfV1a2R: zebrafish vasopressin 1a2 receptor; zfV2R: zebrafish vasopressin 2 receptor; zfOTR: zebrafish oxytocin receptor.

Experimental Protocols

The characterization of this compound binding to its receptors is primarily achieved through radioligand binding assays. These assays are the gold standard for quantifying the affinity of a ligand for its receptor. Below are detailed, representative protocols for competitive radioligand binding assays for the vasopressin V1a and oxytocin receptors, the primary targets of this compound.

Representative Protocol: Competitive Radioligand Binding Assay for Vasopressin V1a Receptor

Objective: To determine the inhibition constant (Ki) of this compound for the human vasopressin V1a receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line (e.g., HEK293 or CHO cells) stably expressing the human vasopressin V1a receptor.

-

Radioligand: A high-affinity radiolabeled V1a receptor antagonist, such as [3H]-Arginine Vasopressin ([3H]AVP).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of unlabeled arginine vasopressin (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum filtration manifold.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human V1a receptor to confluency.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled AVP, and cell membranes.

-

Competition: A range of concentrations of this compound, radioligand, and cell membranes.

-

-

The concentration of the radioligand should be at or below its Kd value for the V1a receptor.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Representative Protocol: Competitive Radioligand Binding Assay for Oxytocin Receptor

This protocol is similar to the one for the V1a receptor, with the following key differences:

-

Cell Membranes: Use membranes from a cell line expressing the human oxytocin receptor.

-

Radioligand: A high-affinity radiolabeled oxytocin receptor ligand, such as [3H]-Oxytocin.

-

Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).